molecular formula C15H16N2O4 B7476403 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

Cat. No. B7476403
M. Wt: 288.30 g/mol
InChI Key: ARSXSGRNWMADMM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, which makes it a useful tool in scientific research.

Mechanism of Action

Clofibric acid binds to PPARα and induces a conformational change in the receptor, which allows it to form a heterodimer with retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding activates the transcription of genes involved in fatty acid oxidation, such as acyl-CoA oxidase, and inhibits the transcription of genes involved in triglyceride synthesis, such as fatty acid synthase.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation in the liver, skeletal muscle, and heart, which leads to decreased levels of triglycerides and increased levels of ketone bodies. It also improves insulin sensitivity and glucose homeostasis by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Clofibric acid has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Clofibric acid is a useful tool in scientific research because of its potent PPARα agonist activity. It can be used to study the role of PPARα in various physiological processes, such as lipid metabolism, insulin sensitivity, and inflammation. However, there are some limitations to using 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid in lab experiments. It has been shown to have off-target effects on other PPAR isoforms, such as PPARγ and PPARδ, which can complicate data interpretation. Additionally, this compound acid has been shown to have species-specific effects, which means that results obtained in one species may not necessarily translate to another species.

Future Directions

There are several future directions for research on 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other PPAR isoforms. Another area of interest is the use of this compound acid in combination with other drugs to treat metabolic disorders, such as type 2 diabetes and dyslipidemia. Additionally, the role of PPARα in other physiological processes, such as inflammation and cancer, is still not fully understood and warrants further investigation.

Synthesis Methods

Clofibric acid can be synthesized by reacting 2-(2-hydroxyphenoxy)acetic acid with isobutyl chloroformate, followed by reaction with 2-amino-2-cyanovinylpyridine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid.

Scientific Research Applications

Clofibric acid has been extensively used in scientific research as a PPARα agonist. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Clofibric acid activates PPARα, which leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation. Clofibric acid has been used to study the role of PPARα in various physiological processes, such as lipid metabolism, insulin sensitivity, and atherosclerosis.

properties

IUPAC Name

2-[2-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(2)17-15(20)12(8-16)7-11-5-3-4-6-13(11)21-9-14(18)19/h3-7,10H,9H2,1-2H3,(H,17,20)(H,18,19)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSXSGRNWMADMM-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=CC=C1OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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